molecular formula C10H10ClFO3 B14028291 Methyl 2-chloro-4-ethoxy-5-fluorobenzoate

Methyl 2-chloro-4-ethoxy-5-fluorobenzoate

Cat. No.: B14028291
M. Wt: 232.63 g/mol
InChI Key: VEMONSYMEGQQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-ethoxy-5-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-ethoxy-5-fluorobenzoate typically involves the esterification of 2-chloro-4-ethoxy-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-ethoxy-5-fluorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 2-chloro-4-ethoxy-5-fluorobenzoic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

Methyl 2-chloro-4-ethoxy-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-ethoxy-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and fluoro substituents on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-fluorobenzoate
  • Methyl 2,4-dichloro-5-fluorobenzoate
  • Methyl 4-fluorobenzoate

Uniqueness

Methyl 2-chloro-4-ethoxy-5-fluorobenzoate is unique due to the presence of the ethoxy group, which can impart different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 2-chloro-4-ethoxy-5-fluorobenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-9-5-7(11)6(4-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

VEMONSYMEGQQPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.